molecular formula C13H16N2O2S B2832566 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea CAS No. 2379948-52-2

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea

Cat. No.: B2832566
CAS No.: 2379948-52-2
M. Wt: 264.34
InChI Key: IICCOGNAXWZEKC-UHFFFAOYSA-N
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Description

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea is a compound that features both furan and thiophene rings, which are heterocyclic structures containing oxygen and sulfur atoms, respectively

Preparation Methods

The synthesis of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea typically involves multi-step organic reactions. One common method includes the reaction of furan and thiophene derivatives with appropriate reagents to form the desired heterocyclic structure. The process often involves:

    Condensation reactions: Using aldehydes and ketones in the presence of catalysts.

    Cyclization reactions: Forming the heterocyclic rings under controlled conditions.

    Urea formation: Reacting the intermediate compounds with isocyanates or other urea-forming reagents.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Employing reducing agents such as sodium borohydride to reduce specific functional groups.

    Substitution: Halogenation or nitration reactions to introduce new substituents on the furan or thiophene rings.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

1-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-3-propylurea can be compared with other heterocyclic compounds such as:

    Thiophene derivatives: Known for their electronic properties and use in materials science.

    Furan derivatives: Valued for their bioactivity and use in medicinal chemistry.

    Pyrazole derivatives: Often used in pharmaceuticals for their diverse biological activities.

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-4-14-13(16)15-7-12-6-11(9-18-12)10-3-5-17-8-10/h3,5-6,8-9H,2,4,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICCOGNAXWZEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=CC(=CS1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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